5-(4-(Benzyloxy)phenyl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide
CAS No.: 303106-93-6
Cat. No.: VC15668583
Molecular Formula: C28H29N5O2
Molecular Weight: 467.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303106-93-6 |
|---|---|
| Molecular Formula | C28H29N5O2 |
| Molecular Weight | 467.6 g/mol |
| IUPAC Name | N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C28H29N5O2/c1-3-33(4-2)24-14-10-21(11-15-24)19-29-32-28(34)27-18-26(30-31-27)23-12-16-25(17-13-23)35-20-22-8-6-5-7-9-22/h5-19H,3-4,20H2,1-2H3,(H,30,31)(H,32,34)/b29-19+ |
| Standard InChI Key | WCLIKUIZSUKNRS-VUTHCHCSSA-N |
| Isomeric SMILES | CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Introduction
5-(4-(Benzyloxy)phenyl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound characterized by its unique molecular structure, featuring a pyrazole ring, a carbohydrazide moiety, and various aromatic substituents. The molecular formula of this compound is C28H29N5O2, indicating a relatively high molecular weight and complexity . This compound is of interest in medicinal chemistry due to its potential biological activities, which may include antioxidant and anti-cancer properties.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly as an antioxidant and potential anti-cancer agent. The diethylamino substituent is known to enhance solubility in biological systems, which may improve bioavailability and therapeutic efficacy. Preliminary studies suggest its effectiveness against various cancer cell lines, although further investigation is needed to fully elucidate its mechanisms of action.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-(4-(Benzyloxy)phenyl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide. A comparison highlighting its uniqueness is provided below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(4-Chlorobenzyl)oxy)phenyl-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide | Chlorobenzyl and methyl groups | Anti-cancer properties | Methyl group enhances lipophilicity |
| N'-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide | Nitro and bromo substituents | Antimicrobial activity | Presence of nitro group |
| 5-(4-Benzyloxy)phenyl-N'-(4-diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide | Benzyloxy and diethylamino groups | Antioxidant properties | Diethylamino enhances solubility |
Research Findings and Potential Applications
The unique combination of functional groups in 5-(4-(Benzyloxy)phenyl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide positions it distinctly among similar compounds, particularly regarding its potential dual role as an antioxidant and anti-cancer agent. Interaction studies, such as molecular docking, can provide insights into binding affinities and modes of action against specific enzymes or receptors. For example, docking studies have shown promising results in predicting inhibitory effects on cyclooxygenase-2 enzymes, which are implicated in inflammation and cancer progression.
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